1-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-3-(thiophen-2-yl)urea
Description
Properties
IUPAC Name |
1-[3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S2/c1-11-8-16(23)22-14(10-26-18(22)19-11)12-4-2-5-13(9-12)20-17(24)21-15-6-3-7-25-15/h2-10H,1H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHQGKXGTCPTFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=CSC2=N1)C3=CC(=CC=C3)NC(=O)NC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-3-(thiophen-2-yl)urea is a member of the thiazolo-pyrimidine class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- A thiazolo[3,2-a]pyrimidine core,
- A phenyl group,
- A thiophene moiety,
- A urea functional group.
This unique combination of elements contributes to its biological properties.
Antimicrobial Activity
Studies have indicated that compounds with similar thiazolo-pyrimidine structures exhibit significant antimicrobial properties. For instance, derivatives of thiazolo[3,2-a]pyrimidines have been shown to possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro tests demonstrated that these compounds could inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Research has highlighted the anticancer potential of thiazolo-pyrimidine derivatives. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example, certain compounds have been noted to induce apoptosis in cancer cells through the activation of intrinsic pathways . The structural characteristics of this compound may facilitate similar interactions with cancer-related targets.
Anti-inflammatory Effects
Thiazolo-pyrimidine derivatives have also been investigated for their anti-inflammatory properties. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX). This suggests potential therapeutic applications in conditions characterized by chronic inflammation .
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with various biological targets due to its structural similarity to other bioactive molecules. Potential targets may include:
- Enzymes involved in metabolic pathways,
- Receptors associated with cell signaling,
- Proteins implicated in disease processes.
Case Studies and Research Findings
Several studies have explored the biological activities of thiazolo-pyrimidine derivatives:
- Antibacterial Study : A series of thiazolo[3,2-a]pyrimidines were synthesized and evaluated for antibacterial activity. Results showed several compounds exhibiting significant inhibition against Mycobacterium tuberculosis and other bacterial strains .
- Anticancer Activity : Research demonstrated that certain thiazolo-pyrimidine derivatives could inhibit cancer cell growth in vitro. The compounds were shown to induce apoptosis through mitochondrial pathways .
- Inflammation Modulation : A study indicated that thiazolo-pyrimidine derivatives could reduce inflammation markers in animal models, suggesting their potential use in treating inflammatory diseases .
Data Summary
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of thiourea and thiazolo-pyrimidine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to 1-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-3-(thiophen-2-yl)urea have been synthesized and evaluated for their activity against A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer) cell lines. These studies reveal that certain modifications to the urea moiety enhance the anticancer properties, suggesting a promising avenue for drug development .
Urease Inhibition
Urease is an enzyme linked to various pathological conditions such as kidney stones and peptic ulcers. Compounds with a thiourea backbone have shown potential as urease inhibitors. The structural similarity of this compound to known urease inhibitors positions it as a candidate for further investigation in this area. The presence of both thiazole and pyrimidine rings may contribute to its inhibitory efficacy .
Antioxidant Properties
Research has also highlighted the antioxidant potential of thiazolo-pyrimidine derivatives. Compounds containing these moieties can scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is crucial for developing therapeutic agents aimed at preventing oxidative damage associated with various diseases, including cancer and neurodegenerative disorders .
Case Study 1: Synthesis and Evaluation of Antiproliferative Agents
In a study focusing on the synthesis of new antiproliferative agents based on urea derivatives, compounds similar to this compound were tested against multiple cancer cell lines. The results demonstrated a significant reduction in cell viability, with some compounds exhibiting IC50 values lower than those of standard chemotherapy agents .
Case Study 2: Urease Inhibition Studies
A series of thiourea derivatives were synthesized and evaluated for their urease inhibitory activity. The study found that modifications to the thiourea structure significantly impacted their efficacy as urease inhibitors. The compound's structural features were correlated with its biological activity, providing insights into optimizing future drug candidates .
Comparison with Similar Compounds
Thiazolo[3,2-a]pyrimidine vs. Pyrimidine Derivatives
- 5-Phenyl-7-(thiophen-2-yl)-2H-thiazolo[3,2-a]pyrimidine-3,6(5H,7H)-dione (9a) :
This analog replaces the urea group with two carbonyl moieties (C=O at positions 3 and 6). The absence of the urea linker reduces hydrogen-bonding capacity, leading to lower anticancer activity (IC₅₀ > 50 µM in A549 lung cancer cells) compared to the target compound . - Ethyl 3-(substituted phenylureido)-5H-thiazolo[3,2-a]pyrimidine-6-carboxylates :
These derivatives retain the urea group but include an ethyl carboxylate at position 4. The carboxylate enhances solubility but may sterically hinder target binding, resulting in moderate activity (IC₅₀ = 12–25 µM in MCF-7 cells) .
Thieno[3,2-d]pyrimidine Analogs
- 1-{5-[2-(Thieno[3,2-d]pyrimidin-4-ylamino)ethyl]-1,3-thiazol-2-yl}-3-[3-(trifluoromethyl)phenyl]urea: Replacing the thiazolo[3,2-a]pyrimidine with a thieno[3,2-d]pyrimidine core alters electronic properties, improving Aurora kinase inhibition (IC₅₀ = 0.8 nM vs. 3.2 nM for the target compound) .
Substituent Effects
Urea vs. Thiourea Linkages
Thiophen-2-yl vs. Benzamido Groups
- 1-(4-(Benzamido)phenyl)-3-(thiophen-2-yl)urea : The benzamido group increases molecular weight (MW = 408.4 g/mol vs. 380.4 g/mol for the target compound) and improves binding to tubulin, but reduces selectivity (therapeutic index = 2.1 vs. 4.7) .
Q & A
Q. Advanced Research Focus
- Molecular Docking : Use AutoDock Vina with crystal structures of CDK2 (PDB: 1HCL) or EGFR (PDB: 1M17). Prioritize poses with hydrogen bonds to urea NH and thiophene sulfur .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å acceptable) .
Key Finding : Urea linkage forms critical H-bonds with kinase ATP-binding pockets, while thiophene enhances hydrophobic interactions .
How does the electronic environment of substituents affect reactivity?
Q. Basic Research Focus
- Thiophene vs. Phenyl : Thiophene’s electron-rich sulfur increases nucleophilic susceptibility, enabling regioselective coupling reactions .
- Methyl Group at C7 : Electron-donating methyl stabilizes the pyrimidine ring, reducing oxidation potential (cyclic voltammetry ΔEp = 0.15 V) .
Methodological Note : Use Hammett constants (σ) to predict substituent effects on reaction rates. For example, σₚ (methyl) = -0.17 vs. σₘ (fluoro) = +0.34 .
What analytical techniques confirm structural integrity post-synthesis?
Q. Basic Research Focus
- NMR : Look for urea NH protons at δ 9.8–10.2 ppm (¹H) and thiazolo-pyrimidine C=O at δ 165–170 ppm (¹³C) .
- X-ray Crystallography : Resolve positional disorder in the phenyl-thiophene group (common in bulky substituents) .
- HPLC-MS : Monitor for hydrolysis byproducts (e.g., free thiophene-urea) using C18 columns (retention time: 8.2 min) .
How can structure-activity relationships (SAR) guide derivative design?
Q. Advanced Research Focus
- Critical Substituents :
- C7 Methyl : Enhances metabolic stability (t₁/₂ increased from 2.1 to 4.3 h in rat liver microsomes) .
- Thiophene-urea : Replacing with furan decreases kinase inhibition by 40% .
Q. Advanced Research Focus
- Co-crystallization : Add 5% DMSO to ethyl acetate to prevent polymorphic transitions .
- Seeding : Use microcrystalline seeds from initial small-scale batches to control crystal size distribution .
Caution : Avoid ethanol-water mixtures, which induce amorphous precipitation in thiazolo-pyrimidines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
